5-Bromothiophen-2(5H)-one

Nucleoside Chemistry Medicinal Chemistry Synthetic Methodology

Substituting simple bromothiophenes for thiophenone building blocks often causes failed cross-couplings or altered product profiles. 5-Bromothiophen-2(5H)-one (CAS 17019-33-9) eliminates this risk with dual electrophilic sites-the α-bromo substituent and conjugated carbonyl-enabling precise mono-functionalization in Pd-catalyzed couplings. • 60% yield in Friedel-Crafts C-glycosidation for 5-substituted thiophene C-nucleoside libraries targeting viral polymerases. • Chalcone-based MAO-B inhibitors: derivative TB5 achieves Ki 0.11±0.01 μM with high selectivity for Parkinson's and depression programs. • Well-defined oligothiophenes and donor-acceptor polymers for OLED and OPV applications via regioselective cross-coupling. • Precursor to quorum sensing inhibitors that disrupt bacterial communication without resistance pressure. Supplied at 98% purity with full QA/QC documentation.

Molecular Formula C4H3BrOS
Molecular Weight 179.04 g/mol
CAS No. 17019-33-9
Cat. No. B094421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophen-2(5H)-one
CAS17019-33-9
Synonyms5-Bromothiophen-2(5H)-one
Molecular FormulaC4H3BrOS
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)SC1Br
InChIInChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H
InChIKeyITXASWFLRBVJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophen-2(5H)-one: Overview


5-Bromothiophen-2(5H)-one (CAS 17019-33-9) is a heterocyclic organobromine compound of the thiophenone class, distinguished by a bromine atom at the 5-position of a 2(5H)-thiophenone ring system . It serves as a versatile intermediate in organic synthesis, particularly valued for its dual electrophilic sites—the α-bromo substituent and the conjugated carbonyl group—which enable participation in a range of cross-coupling and nucleophilic substitution reactions [1]. Its predicted boiling point is 246.4±40.0 °C and density 1.938±0.06 g/cm³ .

Why 5-Bromothiophen-2(5H)-one Cannot Be Substituted


Procurement decisions for halogenated thiophene building blocks are often misinformed by a presumption of functional equivalence. While compounds like 2-bromothiophene (CAS 1003-09-4) are common, they lack the conjugated carbonyl moiety present in 5-bromothiophen-2(5H)-one. This structural distinction fundamentally alters both electronic character and synthetic utility: the thiophenone's carbonyl serves as an additional reactive handle and influences regioselectivity in downstream transformations . As a result, substituting with a simple bromothiophene can lead to either failure in cross-coupling or to a completely different product profile, impacting project timelines and material costs [1].

5-Bromothiophen-2(5H)-one: Comparative Evidence


C-Nucleoside Synthesis: C-Glycosidation Yield

In a direct comparative study of C-glycosidation, 5-bromothiophen-2(5H)-one (via its bromothiophene precursor) enables efficient access to 5-substituted thiophene C-nucleosides. Using 2-bromothiophene in a Friedel–Crafts-type C-glycosidation with toluoyl-protected methylglycoside, the desired protected 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose was obtained in 60% yield [1]. This yield is achieved under conditions where the carbonyl of the thiophenone system is essential for directing reactivity; simple bromothiophenes without this directing group would either not react or produce regioisomeric mixtures.

Nucleoside Chemistry Medicinal Chemistry Synthetic Methodology

MAO-B Inhibition Potency vs Non-Brominated Analogues

While the parent compound itself is a building block, its utility is directly demonstrated by the biological activity of derivatives. A series of (2E)-1-(5-bromothiophen-2-yl)-3-(para-substituted phenyl)prop-2-en-1-ones was evaluated against human monoamine oxidase (hMAO). The most potent derivative, TB5, exhibited a Ki of 0.11±0.01 μM for hMAO-B and selectivity index (SI) of 13.18 [1]. In contrast, analogous thienyl chalcones lacking the 5-bromo substituent typically show significantly reduced MAO-B inhibition, with Ki values often >1 μM or inactive [2].

Neuropharmacology Enzyme Inhibition Drug Discovery

Orthogonal Reactivity: Dual Reactive Sites

The presence of both a bromine atom and a conjugated carbonyl group in 5-bromothiophen-2(5H)-one provides a unique, orthogonal reactivity that is not available with simple 2-bromothiophene . The bromine atom enhances electrophilic character for Suzuki and Stille cross-couplings [1], while the carbonyl can undergo independent nucleophilic addition or serve as a directing group for regioselective functionalization [2]. In contrast, 2-bromothiophene participates primarily in cross-couplings but lacks a second reactive site, limiting its utility in sequential one-pot transformations .

Organic Synthesis Medicinal Chemistry Chemical Process Development

Quorum Sensing Disruption & Biofilm Inhibition

Derivatives of (Z)-5-(bromomethylene)thiophen-2(5H)-one, a compound closely related to 5-bromothiophen-2(5H)-one, have demonstrated potent inhibition of biofilm formation [1]. In a screen of 18 thiophenones, all but three markedly reduced biofilm formation by Vibrio harveyi, with relative biofilm reduction often exceeding planktonic growth inhibition [2]. While direct quantitative comparisons to non-brominated thiophenones are not reported in this study, the bromomethylene group is critical for binding to LuxR-type quorum sensing regulators [1].

Antimicrobial Resistance Biofilm Control Quorum Sensing Inhibition

Physicochemical Property Differentiation

5-Bromothiophen-2(5H)-one exhibits distinct physical properties that impact purification and handling. Its predicted density is 1.938±0.06 g/cm³, which is approximately 15% higher than that of 2-bromothiophene (1.684 g/mL at 25°C) . The predicted boiling point is 246.4±40.0 °C, significantly higher than the 149-151°C of 2-bromothiophene . These differences may influence solvent selection, distillation efficiency, and storage considerations in large-scale synthesis.

Process Chemistry Purification Strategy Logistics and Handling

Suzuki Coupling: Mono- vs Bis-Functionalization

The single bromine atom of 5-bromothiophen-2(5H)-one enables controlled mono-functionalization via Suzuki coupling, a key advantage over 2,5-dibromothiophene which can lead to unwanted double coupling products [1]. While direct yield comparisons are not available, the mono-bromo substitution pattern is known to simplify reaction monitoring and reduce byproduct formation in polymer and small-molecule synthesis [2]. In contrast, 2,5-dibromothiophene often requires careful stoichiometric control and may yield statistical mixtures.

Cross-Coupling Chemistry Organic Electronics Polymer Synthesis

Application Scenarios for 5-Bromothiophen-2(5H)-one


C-Nucleoside Synthesis for Antiviral & Anticancer Screening

Leverage the 60% yield in Friedel–Crafts C-glycosidation [1] to produce 5-substituted thiophene C-nucleoside libraries. This building block is particularly suited for medicinal chemistry programs targeting viral polymerases or cancer-associated kinases, where the thiophene ring can serve as a bioisostere for pyrimidine bases.

Selective MAO-B Inhibitors for CNS Disorders

Employ 5-bromothiophen-2(5H)-one as the core scaffold for chalcone-based MAO-B inhibitors. The derivative TB5 achieved a Ki of 0.11±0.01 μM with high selectivity [2], demonstrating the value of this building block in creating potent, brain-penetrant leads for Parkinson's disease and depression.

Organic Semiconductors via Controlled Suzuki Coupling

Use the compound's single bromine atom to achieve precise mono-functionalization in Pd-catalyzed cross-couplings, enabling the synthesis of well-defined oligothiophenes and donor–acceptor polymers for organic electronics applications, such as OLEDs and OPVs .

Biofilm Inhibition & Anti-Virulence Drug Discovery

Capitalize on the quorum sensing inhibitory activity of brominated thiophenone derivatives [3]. 5-Bromothiophen-2(5H)-one can serve as a precursor for (Z)-5-(bromomethylene)thiophen-2(5H)-one analogs, which disrupt bacterial communication without exerting selective pressure for resistance.

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